Rhodanine, 3-cyclohexyl-
Overview
Description
Rhodanine, 3-cyclohexyl- is a chemical compound with the molecular formula C9H13NOS2 . It is a subtype of thiazolidin-4-ones and is structurally related to thiazolidine-2,4-dione and 2-iminothiazolidine-4-one .
Synthesis Analysis
Rhodanine derivatives can be synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate in polyethylene glycol under conventional stirring or ultrasound irradiation . The structure–activity relationship analysis demonstrated that the presence of hydrogen donor groups, such as carboxyl or phenol hydroxyl connected with a small linker in position 3 of rhodanine, was more beneficial for anticancer activity than their more bulky homologues .Molecular Structure Analysis
The rhodanine core is a well-known privileged heterocycle in medicinal chemistry . The change of the N-3 substitution of the rhodanine ring from 2-chlorophenyl for molecule 19 to 3-cyclohexyl (20) and 3-benzyl (21) resulted in the inhibitory decline .Chemical Reactions Analysis
Rhodanine derivatives were synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate . The product formed could be readily converted to bis-rhodanine under microwave conditions .Scientific Research Applications
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- Summary : Rhodanine derivatives, as subtypes of thiazolidin-4-ones, show a broad spectrum of biological activity, including anticancer properties . Scientists worldwide are trying to develop new compounds that could selectively target cancer cells .
- Methods : The structure–activity relationship of rhodanine derivatives and some of the molecular targets were discussed . The rhodanine derivatives are small compounds with a broad spectrum of biological activities .
- Results : The review analyzed the anticancer features of the rhodanines described over the last decade in the scientific literature .
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- Summary : Rhodanine is a five-membered heterocyclic molecule containing a thiazole nucleus with thioxo group on second carbon and carbonyl group on fourth carbon . Structural modifications of rhodanine derivatives constantly result in compounds with a broad spectrum of pharmacological activities .
- Methods : The structure activity relationship and selectivity of rhodanine derivatives were studied .
- Results : Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities .
Future Directions
Rhodanine chemistry could provide easy access to a wide variety of complex multicyclic polymers . The good clinical safety profile of epalrestat, a rhodanine derivative, justified the interest of researchers in rhodanines as potential drug candidates . The information contained in these reviews could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .
properties
IUPAC Name |
3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVOWLRQAIOPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212587 | |
Record name | Rhodanine, 3-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodanine, 3-cyclohexyl- | |
CAS RN |
6322-59-4 | |
Record name | 3-Cyclohexylrhodanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6322-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rhodanine, 3-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CYCLOHEXYLRHODANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X98RR9VTZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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